molecular formula C16H17FN2O2 B3140729 N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea CAS No. 478040-63-0

N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea

Cat. No.: B3140729
CAS No.: 478040-63-0
M. Wt: 288.32 g/mol
InChI Key: QLZIJOADHWSFQB-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea is a urea derivative characterized by a benzyl-hydroxyethyl group attached to one nitrogen and a 3-fluorophenyl group to the other. Urea derivatives are widely studied for their diverse biological and chemical properties, including applications in agrochemicals, pharmaceuticals, and material science.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(1-hydroxy-3-phenylpropan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-13-7-4-8-14(10-13)18-16(21)19-15(11-20)9-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZIJOADHWSFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187610
Record name N-(3-Fluorophenyl)-N′-[1-(hydroxymethyl)-2-phenylethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478040-63-0
Record name N-(3-Fluorophenyl)-N′-[1-(hydroxymethyl)-2-phenylethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478040-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluorophenyl)-N′-[1-(hydroxymethyl)-2-phenylethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Urea Derivatives

The biological and physicochemical properties of urea derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight Key Functional Groups Applications Reference
N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea Benzyl-hydroxyethyl, 3-fluorophenyl ~314.3 (estimated) Hydroxyethyl, fluorophenyl, urea Potential kinase inhibition, herbicides (inferred)
N-(2-fluorophenyl)-N′-[1-(3-isopropenylphenyl)-1-methylethyl]urea 2-fluorophenyl, isopropenylphenyl 369.4 Fluorophenyl, isopropenyl, urea Agrochemical research
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) 3-(trifluoromethyl)phenyl, dimethyl 232.2 Trifluoromethyl, dimethyl, urea Herbicide (cotton, sugarcane)
N-(2-bromoethyl)-N'-(4-fluorophenyl)urea Bromoethyl, 4-fluorophenyl 261.1 Bromoethyl, fluorophenyl, urea Synthetic intermediate
GW583340 (kinase inhibitor) Chloro, fluorophenyl-methoxy, quinazolinamine 616.5 Quinazoline, sulfonyl, urea EGFR/Tie-2 kinase inhibition

Key Findings

  • Fluorine Position : The 3-fluorophenyl group in the target compound may confer different electronic and steric effects compared to 2- or 4-fluorophenyl analogs. For instance, 4-fluorophenyl derivatives (e.g., N-(2-bromoethyl)-N'-(4-fluorophenyl)urea) are more common in synthetic intermediates, while 3-fluorophenyl groups are associated with kinase inhibitor activity (e.g., GW583340) .
  • Hydrophilicity : The benzyl-hydroxyethyl group likely enhances water solubility relative to bulky sulfonyloxy or trifluoromethyl groups (e.g., fluometuron), which are more lipophilic .
  • Reactivity : Bromoethyl substituents (e.g., ) increase electrophilicity, making such compounds reactive intermediates, whereas hydroxyethyl groups may stabilize hydrogen bonding .

Pharmacological and Agrochemical Relevance

  • Kinase Inhibition: Urea derivatives like GW583340 and PD173074 () demonstrate that fluorophenyl and hydroxyalkyl groups enhance binding to kinase ATP pockets.
  • Herbicidal Activity: Fluometuron and isoproturon () highlight the role of electron-withdrawing substituents (e.g., trifluoromethyl) in herbicidal efficacy.

Data Tables

Table 1: Structural and Functional Comparison

Feature This compound Fluometuron N-(2-bromoethyl)-N'-(4-fluorophenyl)urea
Fluorine Position 3-fluorophenyl 3-(trifluoromethyl) 4-fluorophenyl
Hydrogen Bonding High (hydroxyethyl, urea) Moderate (urea) Low (bromoethyl)
Lipophilicity (LogP) ~2.5 (estimated) 2.8 3.1
Applications Kinase inhibition (hypothetical) Herbicide Synthetic intermediate

Table 2: Patent Trends in Urea Derivatives (2023)

Substituent Class Example Compound Key Property
Sulfonyloxy-phenyl N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxy)phenyl)urea High steric bulk
Naphthalenesulfonyloxy N-[3-(1-naphthalenesulfonyloxy)phenyl]-N'-[4-(1-naphthalenesulfonyloxy)phenyl]urea Enhanced stability
Alkyl-substituted phenyl N-[3-(p-isopropylbenzenesulfonyloxy)phenyl]-N'-[4-(p-isopropylbenzenesulfonyloxy)phenyl]urea Tunable hydrophobicity

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzyl, hydroxyethyl, and 3-fluorophenyl groups. Key signals include:
    • δ 4.5–5.0 ppm (hydroxyethyl -OH).
    • δ 7.2–7.8 ppm (fluorophenyl aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 329.3).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns using SHELX software for refinement .

How does the 3-fluorophenyl substituent influence the compound’s bioactivity, particularly in enzyme inhibition assays?

Advanced Research Focus
The electron-withdrawing fluorine atom enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase domains) via:

  • Electrostatic interactions : Fluorine’s partial negative charge stabilizes interactions with cationic residues.
  • Metabolic stability : Fluorination reduces oxidative degradation, prolonging half-life in vitro.
    Dose-response assays (IC₅₀ determination) should use recombinant enzymes (e.g., tyrosine kinases) with ATP competition assays. Contradictions in inhibition data may arise from variations in assay pH or co-solvents (e.g., DMSO >1% can denature proteins) .

What experimental strategies can resolve contradictions in solubility data obtained from different analytical setups?

Advanced Research Focus
Discrepancies often stem from solvent polarity, temperature, or measurement techniques. Methodological solutions include:

  • Standardized protocols : Use USP-class buffers (pH 1.2–7.4) and shake-flask methods with HPLC quantification.
  • Dynamic Light Scattering (DLS) : Detects aggregation in aqueous solutions, which may artificially reduce apparent solubility.
  • Thermodynamic modeling : Apply Hansen solubility parameters to predict optimal solvents .

How should researchers design in vitro assays to evaluate the compound’s potential as an autophagy modulator?

Q. Advanced Research Focus

  • Cell-based assays : Use GFP-LC3 transfected HeLa cells to monitor autophagosome formation via fluorescence microscopy.
  • Western blotting : Quantify LC3-II/LC3-I ratio and p62 degradation under nutrient-deprived conditions.
  • Control experiments : Include inhibitors (e.g., chloroquine for lysosomal blockade) to confirm mechanism-specific effects.
    Dose ranges (0.1–50 µM) and exposure times (12–48 hrs) must be optimized to avoid off-target cytotoxicity .

What challenges arise in achieving enantiomeric purity during synthesis, and how can they be addressed?

Advanced Research Focus
The hydroxyethyl group introduces a chiral center, requiring:

  • Chiral chromatography : Use amylose- or cellulose-based columns for enantiomer separation.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

How can computational methods predict the compound’s pharmacokinetic properties, and what limitations exist?

Q. Advanced Research Focus

  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding modes to serum albumin for plasma protein binding affinity.
    Limitations : Predictions may fail for metabolites (e.g., glucuronidation of the hydroxyethyl group) or rare transporters .

What are the best practices for analyzing stability under accelerated storage conditions (40°C/75% RH)?

Q. Advanced Research Focus

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation via:
    • HPLC-PDA : Detect photolytic byproducts (e.g., urea bond cleavage).
    • Karl Fischer titration : Quantify hygroscopic water uptake.
      Stabilization strategies include lyophilization or formulation with antioxidants (e.g., BHT) .

How do structural analogs with varied substituents (e.g., trifluoromethyl vs. methoxy) compare in target selectivity?

Q. Advanced Research Focus

  • SAR studies : Synthesize analogs and test against kinase panels (e.g., Eurofins KinaseProfiler).
  • Co-crystallization : Resolve X-ray structures with target enzymes to identify critical substituent interactions.
    Fluorophenyl analogs often show higher selectivity than methoxy derivatives due to reduced steric bulk .

What in vivo models are appropriate for assessing toxicity and efficacy of this compound?

Q. Advanced Research Focus

  • Rodent models : Use Sprague-Dawley rats for acute toxicity (OECD 423 guidelines) and xenograft mice for antitumor efficacy.
  • Biomarker analysis : Measure serum ALT/AST (liver toxicity) and cytokine levels (immunomodulation).
    Dosing regimens should align with allometric scaling from in vitro IC₅₀ values .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea
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